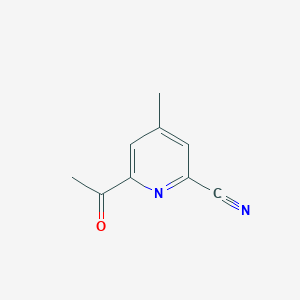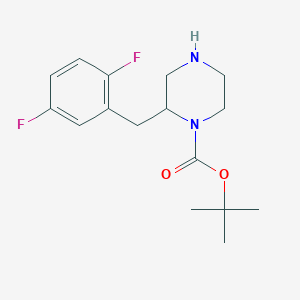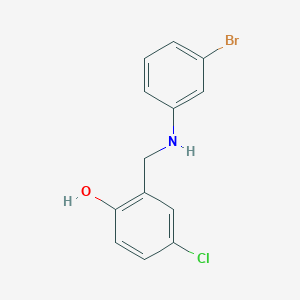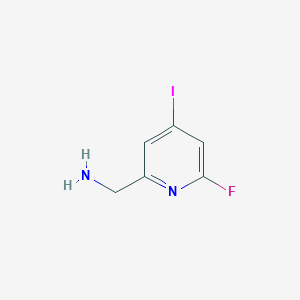![molecular formula C10H9F3N2O2 B14859409 N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide](/img/structure/B14859409.png)
N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a pyridine ring. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide typically involves the reaction of 2-acetyl-6-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:
2-Acetyl-6-(trifluoromethyl)pyridine+Acetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-(trifluoromethyl)pyridine: This compound lacks the acetamide group but shares the pyridine and trifluoromethyl moieties.
N-(4-Trifluoromethylphenyl)acetamide: This compound has a similar acetamide structure but with a phenyl ring instead of a pyridine ring.
N-(2-Acetylphenyl)acetamide: This compound has an acetyl group and an acetamide group attached to a phenyl ring.
Uniqueness
N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide is unique due to the presence of both an acetyl group and a trifluoromethyl group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
N-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C10H9F3N2O2/c1-5(16)8-3-7(14-6(2)17)4-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15,17) |
InChI Key |
OCWKPSZRKQDKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


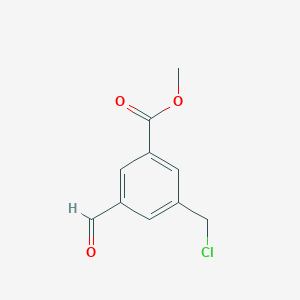
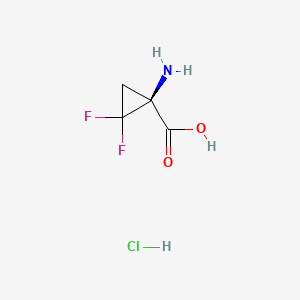
![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)
![2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol](/img/structure/B14859342.png)
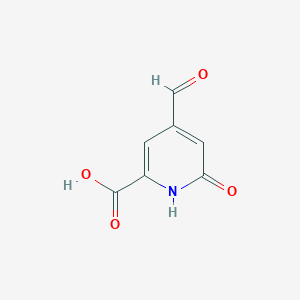
![2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14859346.png)
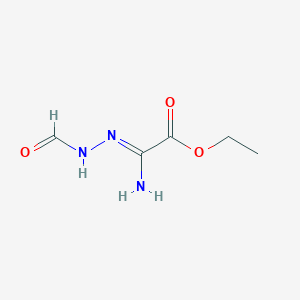
![3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14859361.png)
![(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B14859368.png)
